4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole
Overview
Description
“4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole” is a chemical compound with the molecular formula C12H14Br3N3. It appears as a white to almost white powder or crystal . It is used as a building block for organic semiconductors .
Physical And Chemical Properties Analysis
“4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole” is a solid at 20°C .Scientific Research Applications
Antimicrobial Applications
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole and its derivatives show promise in antimicrobial applications. One study synthesized N-aminoalkylated derivatives of benzo[d][1,2,3]triazole, using 2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole as an intermediate, and evaluated their antimicrobial activities against various bacteria and fungi. This indicates potential for future drug development in combating microbial infections (Bhardwaj, 2014).
Optical and Electronic Material Development
The compound is also used in the development of optical and electronic materials. Research involving fluorene-based donor-acceptor copolymers containing functionalized benzotriazole units, including 4,7-dibromo-2H-benzo[d][1,2,3]triazole, has highlighted its role in the creation of materials with tunable emission and electrical properties. These materials are valuable in organic optoelectronics, especially in fields such as organic field-effect transistors (OFETs) (Torres-Moya et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis of dibromo-triazoles, including variants of 4,7-dibromo-2H-benzo[d][1,2,3]triazole, is significant in medicinal chemistry and materials chemistry due to their high biological activity and systemic nature. These compounds are important functional materials in various applications (Yu et al., 2014).
Electroactive Polymer Research
Research on electroactive monomers and polymers, incorporating 4,7-dibromo-2H-benzo[d][1,2,3]triazole, has been conducted to investigate their electrochemical and optical properties. Such studies are crucial for the development of new materials for electrochromic devices and other applications where electroactive properties are vital (Yiĝitsoy et al., 2011).
Scientific Research Applications of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole
Antimicrobial Research
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole and its derivatives have been explored for their antimicrobial properties. A study by Bhardwaj (2014) synthesized N-aminoalkylated derivatives of benzo[d][1,2,3]triazole and evaluated their antimicrobial activities against various bacteria and fungi. This research suggests potential applications in developing new antimicrobial drugs (Bhardwaj, 2014).
Materials Chemistry and Optoelectronics
The compound has been used in the synthesis of fluorene-based donor-acceptor copolymers containing functionalized benzotriazole units. A study by Torres-Moya et al. (2020) explored the photophysical properties of these materials, suggesting potential applications in organic optoelectronics and the development of new materials with tunable emission and electrical properties (Torres-Moya et al., 2020).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of dibromo-triazoles and their amino derivatives, highlighting their importance in medicinal chemistry, bio-conjugation, and materials chemistry. The high biological activity and low toxicity of these compounds make them valuable for various applications (Yu et al., 2014).
properties
IUPAC Name |
4,7-dibromo-2-(6-bromohexyl)benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br3N3/c13-7-3-1-2-4-8-18-16-11-9(14)5-6-10(15)12(11)17-18/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPRIVLLHDPAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN(N=C2C(=C1)Br)CCCCCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857054 | |
Record name | 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole | |
CAS RN |
890704-02-6 | |
Record name | 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890704-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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